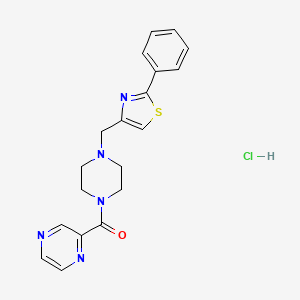
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a synthetic molecule that combines thiazole and piperazine moieties, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticonvulsant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound is characterized by the following structural elements:
- Thiazole Ring : Contributes to antimicrobial and anticancer properties.
- Piperazine Ring : Known for its role in various pharmacological activities.
- Pyrazine Moiety : Enhances the biological profile through potential receptor interactions.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been evaluated for several key activities:
1. Antimicrobial Activity
A study on similar thiazole-piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at specific concentrations.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | Antimicrobial | 100 µg/mL |
| 5k | Antimicrobial | 200 µg/mL |
Most compounds exhibited promising results, suggesting that modifications in the thiazole or piperazine components can enhance efficacy .
2. Anticonvulsant Activity
Thiazole derivatives have also been noted for their anticonvulsant properties. In a structure-activity relationship (SAR) analysis, certain thiazole-integrated compounds showed significant protection against seizures in animal models. The activity was attributed to the ability of these compounds to modulate neurotransmitter systems .
3. Anticancer Properties
Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For instance, derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1. This mechanism suggests a pathway through which these compounds could induce apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various thiazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study involved testing multiple derivatives with varying substitutions on the thiazole ring, leading to the identification of optimal structures for enhanced activity .
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant effects of thiazole-piperazine hybrids. The findings indicated that certain modifications in the molecular structure led to increased efficacy in seizure models, showcasing the importance of structural optimization in drug design .
Properties
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOINFSQLNVZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














